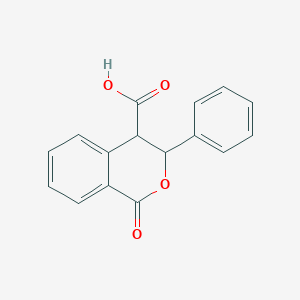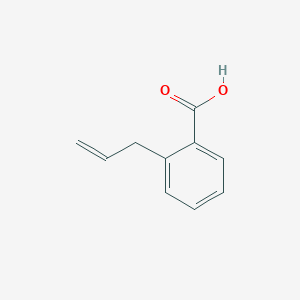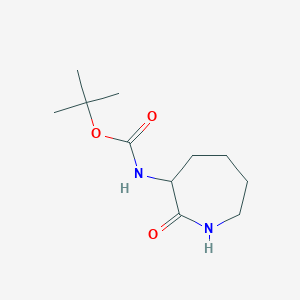
Tert-Butyl-(2-Oxoazepan-3-yl)carbamat
Übersicht
Beschreibung
Tert-butyl (2-oxoazepan-3-yl)carbamate is a chemical compound with the molecular formula C11H20N2O3 . It has an average mass of 228.288 Da and a monoisotopic mass of 228.147400 Da .
Molecular Structure Analysis
The molecular structure of Tert-butyl (2-oxoazepan-3-yl)carbamate consists of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Tert-butyl (2-oxoazepan-3-yl)carbamate has a boiling point of 417.7±34.0 C at 760 mmHg . It is a solid substance at room temperature .Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Tert-Butyl-(2-Oxoazepan-3-yl)carbamat: wird als Zwischenprodukt in der organischen Synthese verwendet. Seine Struktur, die eine geschützte Aminogruppe und ein cyclisches Keton aufweist, macht es zu einem vielseitigen Baustein für den Aufbau komplexer Moleküle. Es kann verschiedene chemische Reaktionen durchlaufen, darunter Alkylierung, Acylierung und Kondensation, um eine breite Palette von Produkten zu erhalten .
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient diese Verbindung als Vorläufer für die Synthese von potenziellen Wirkstoffkandidaten. Seine Tert-Butylcarbamat-(Boc)-Gruppe ist besonders nützlich zum Schutz von Aminen während der Peptidsynthese, was für die Entwicklung von Peptid-basierten Arzneimitteln entscheidend ist .
Materialwissenschaft
Die Fähigkeit der Verbindung, Polymere zu bilden oder als Monomer für die Copolymerisation zu dienen, macht sie in der Materialwissenschaft wertvoll. Forscher können ihre Einarbeitung in polymere Materialien für medizinische Geräte, Beschichtungen oder als Komponente in responsiven Materialien untersuchen .
Biokonjugationsstudien
Biokonjugation beinhaltet die Anbindung eines Biomoleküls an ein anderes Molekül, das ein Medikament, ein Farbstoff oder ein Polymer sein kann. This compound kann zur Modifikation von Proteinen oder Peptiden verwendet werden, um ihre Stabilität zu erhöhen oder ihre biologische Aktivität zu verändern .
Katalyse
Diese Verbindung kann auch Anwendungen in der Katalyse finden. Ihre strukturellen Merkmale könnten es ihr ermöglichen, als Ligand für Metallkatalysatoren oder als Organokatalysator selbst zu wirken und verschiedene chemische Umwandlungen zu erleichtern .
Agrochemische Forschung
In der agrochemischen Forschung könnte This compound auf sein Potenzial als Vorläufer oder aktiver Bestandteil bei der Entwicklung neuer Pestizide oder Herbizide untersucht werden .
Wirkmechanismus
The mechanism of action of Tert-butyl (2-oxoazepan-3-yl)carbamaterbamate is not well understood. However, it is believed that it acts as a nucleophilic catalyst, allowing for the formation of covalent bonds between two molecules. Additionally, it is believed that Tert-butyl (2-oxoazepan-3-yl)carbamaterbamate can act as a proton donor, allowing for the transfer of protons between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tert-butyl (2-oxoazepan-3-yl)carbamaterbamate are not well understood. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to have an anticoagulant effect. Additionally, it has been shown to have an inhibitory effect on the release of neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tert-butyl (2-oxoazepan-3-yl)carbamaterbamate in lab experiments include its low cost, its high solubility in water, and its low toxicity. Additionally, it is a relatively stable compound and has a long shelf life. The main limitation of using Tert-butyl (2-oxoazepan-3-yl)carbamaterbamate in lab experiments is that it is not very soluble in organic solvents, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
Potential future directions for Tert-butyl (2-oxoazepan-3-yl)carbamaterbamate include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals, polymers, and other materials. Additionally, further research into its use as a reagent in organic synthesis and as a catalyst in the synthesis of pharmaceuticals, polymers, and other materials could be beneficial. Finally, further research into its potential use as a tool for studying the mechanism of action of various biological molecules could lead to a greater understanding of the biochemical and physiological effects of drugs and other compounds.
Synthesemethoden
Tert-butylcarbamate is typically synthesized through a two-step process. The first step involves the reaction of tert-butyl alcohol and phosgene to form tert-butylchloroformate, followed by the reaction of tert-butylchloroformate with an amine to form Tert-butyl (2-oxoazepan-3-yl)carbamaterbamate. The second step involves the reaction of Tert-butyl (2-oxoazepan-3-yl)carbamaterbamate with a second amine to form a Tert-butyl (2-oxoazepan-3-yl)carbamaterbamate-amine complex. This complex is then hydrolyzed to form the final product, Tert-butyl (2-oxoazepan-3-yl)carbamaterbamate.
Safety and Hazards
The safety information available indicates that Tert-butyl (2-oxoazepan-3-yl)carbamate may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-oxoazepan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKNKAUJTJFUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373518 | |
| Record name | tert-Butyl (2-oxoazepan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179686-45-4 | |
| Record name | tert-Butyl (2-oxoazepan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-oxoazepan-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide](/img/structure/B1302492.png)
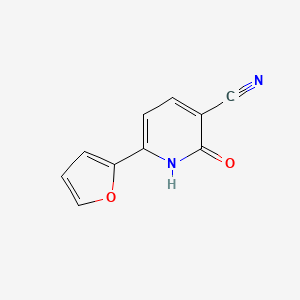
![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)
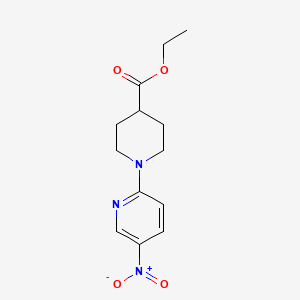
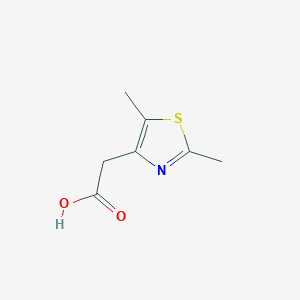
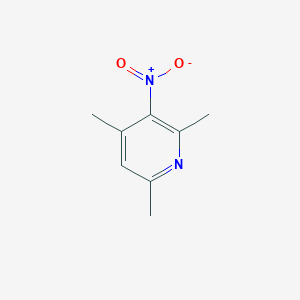
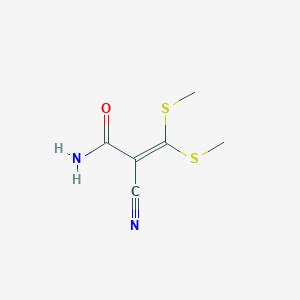
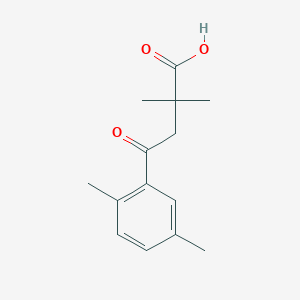



![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1302518.png)
